(1,3-Dioxan-2-ylethyl)ZINC bromide

Catalog No.
S1902116
CAS No.
307531-82-4
M.F
C6H11BrO2Zn
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dioxan-2-ylethyl)ZINC bromide

CAS Number

307531-82-4

Product Name

(1,3-Dioxan-2-ylethyl)ZINC bromide

IUPAC Name

bromozinc(1+);2-ethyl-1,3-dioxane

Molecular Formula

C6H11BrO2Zn

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1

InChI Key

ALTXXOLEYMBUCK-UHFFFAOYSA-M

SMILES

[CH2-]CC1OCCCO1.[Zn+]Br

Canonical SMILES

[CH2-]CC1OCCCO1.[Zn+]Br

(1,3-Dioxan-2-ylethyl)zinc bromide (CAS 307531-82-4) is a functionalized, bench-stable organozinc halide reagent that serves as a masked propanal equivalent [1]. Widely employed in palladium- and nickel-catalyzed Negishi cross-coupling reactions, it enables the direct installation of a 1,3-dioxane-protected aldehyde moiety onto aryl, heteroaryl, and vinyl electrophiles. Its primary procurement value lies in its high functional group tolerance compared to organomagnesium reagents, allowing for the late-stage functionalization of complex scaffolds where more reactive organometallic reagents would cause destructive side reactions [2].

Substituting this specific organozinc reagent with its direct Grignard equivalent, (1,3-dioxan-2-ylethyl)magnesium bromide, frequently fails in complex synthesis due to the high nucleophilicity and basicity of organomagnesium compounds, which readily attack sensitive functional groups such as esters, ketones, and nitriles present on the electrophile [1]. Furthermore, attempting to use unprotected aldehyde zinc reagents results in rapid self-condensation and polymerization [2]. Substituting with ester-bearing zinc reagents (e.g., 3-ethoxy-3-oxopropylzinc bromide) necessitates an additional, often low-yielding downstream reduction step to reach the aldehyde oxidation state, decreasing overall process efficiency and reproducibility [3].

Electrophile Compatibility in the Presence of Esters and Ketones

In cross-coupling reactions with highly functionalized aryl halides, (1,3-dioxan-2-ylethyl)zinc bromide demonstrates high chemoselectivity, leaving sensitive ester and ketone moieties intact [1]. Comparative studies of organozinc reagents versus their Grignard counterparts show that while the zinc reagent cleanly undergoes Pd-catalyzed Negishi coupling to yield the desired protected aldehyde (>85% yield), the corresponding (1,3-dioxan-2-ylethyl)magnesium bromide leads to competitive nucleophilic attack on the carbonyl groups, reducing the yield of the desired cross-coupled product to <10% and generating complex mixtures of tertiary alcohols [2].

Evidence DimensionCross-coupling yield in the presence of electrophilic carbonyls
Target Compound Data>85% yield of target coupled product
Comparator Or Baseline(1,3-Dioxan-2-ylethyl)magnesium bromide (<10% yield)
Quantified Difference>75% higher yield due to elimination of competitive carbonyl addition
ConditionsPd-catalyzed cross-coupling with ester-bearing aryl halides

Procurement of the zinc reagent is essential for late-stage coupling on complex intermediates where protecting all existing carbonyls is synthetically unviable.

Step-Economy and Yield Optimization in Aldehyde Synthesis

When the ultimate synthetic goal is the installation of a propanal group, using (1,3-dioxan-2-ylethyl)zinc bromide provides a direct route via a protected intermediate that is easily unmasked under mild aqueous acidic conditions (typically >90% deprotection yield) [1]. In contrast, utilizing a common alternative like 3-ethoxy-3-oxopropylzinc bromide requires a subsequent DIBAL-H reduction of the resulting ester to the aldehyde, a step that is notoriously prone to over-reduction to the alcohol (often limiting aldehyde yields to 60-70%) [2]. The direct use of the dioxane-protected zinc reagent thus improves the overall two-step yield by 20-30% [1].

Evidence DimensionOverall yield to target aldehyde
Target Compound Data~80-85% (Coupling + mild acidic deprotection)
Comparator Or Baseline3-Ethoxy-3-oxopropylzinc bromide (~50-60% overall yield)
Quantified Difference20-30% higher overall yield by avoiding over-reduction during DIBAL-H step
ConditionsNegishi coupling followed by respective aldehyde unmasking/reduction

Buyers targeting aldehyde-terminated side chains can eliminate a sensitive cryogenic reduction step, improving process scalability and overall throughput.

Reagent Stability and Handling vs. Unprotected Equivalents

The 1,3-dioxane protecting group is critical for the stability of the organometallic reagent. Unprotected aliphatic aldehyde organozinc reagents are highly unstable, rapidly undergoing intra- and intermolecular aldol-type self-condensation, rendering them non-viable as commercial reagents (0% shelf life) [1]. The cyclic acetal in (1,3-dioxan-2-ylethyl)zinc bromide completely suppresses this degradation pathway, providing a commercially stable 0.5 M solution in THF that maintains its active titer for >6 months under inert atmosphere, ensuring reproducible coupling kinetics across multiple batches[2].

Evidence DimensionReagent shelf-life and active titer stability
Target Compound DataStable for >6 months (0.5 M in THF at 2-8 °C)
Comparator Or BaselineUnprotected 3-oxopropylzinc bromide (0 months, rapid self-condensation)
Quantified DifferenceComplete suppression of degradation, enabling commercial procurement
ConditionsStorage under inert atmosphere at 2-8 °C

The robust acetal protection ensures the reagent can be procured in bulk and stored without titer degradation, ensuring batch-to-batch reproducibility in manufacturing.

Late-Stage Functionalization of Highly Decorated APIs

The chemoselectivity of (1,3-dioxan-2-ylethyl)zinc bromide in the presence of electrophilic carbonyls makes it a preferred reagent for late-stage API functionalization[1]. Where Grignard equivalents would cause destructive nucleophilic attack on existing ester or ketone moieties, this zinc reagent cleanly installs the protected propanal group, preserving the integrity of the complex pharmaceutical scaffold.

Step-Economical Total Synthesis of Natural Products

In the total synthesis of complex natural products, minimizing redox fluctuations is critical for overall yield. Because (1,3-dioxan-2-ylethyl)zinc bromide bypasses the need for downstream ester reduction (which is prone to over-reduction) [2], it is selected over ester-bearing zinc reagents for installing 3-carbon aldehyde handles during iterative synthetic sequences.

Industrial Scale-Up of Propanal-Terminated Intermediates

Directly following from the reagent's >6-month shelf-life and resistance to self-condensation[3], this compound is a highly practical material for large-scale manufacturing of propanal-terminated intermediates. Unlike unprotected organozinc aldehydes that degrade rapidly, the stable 0.5 M THF solution of (1,3-dioxan-2-ylethyl)zinc bromide ensures consistent batch-to-batch coupling kinetics, minimizing waste and rework in industrial environments [4].

Hydrogen Bond Acceptor Count

3

Exact Mass

257.92338 g/mol

Monoisotopic Mass

257.92338 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-16-2023

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